3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is an organic compound with the molecular formula C8H7ClN4O and a molecular weight of 210.62 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the reaction of aminopyridine with ethyl 3-bromo-2-oxo propanoate in refluxing ethanol to form ethylimidazo[1,2-a]pyridine-2-carboxylate. This intermediate is then treated with an excess amount of hydrazine hydrate under refluxing conditions to yield the carbohydrazide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.
Scientific Research Applications
3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The compound’s interaction with protein tyrosine kinases and other molecular targets contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide: This compound shares a similar structure but with a bromine atom instead of a chlorine atom.
6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide: Another similar compound with a different substitution pattern on the imidazo[1,2-a]pyridine ring.
Uniqueness
3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-7-6(8(14)12-10)11-5-3-1-2-4-13(5)7/h1-4H,10H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMOGDKMHZGBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Cl)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.